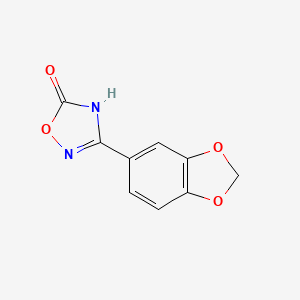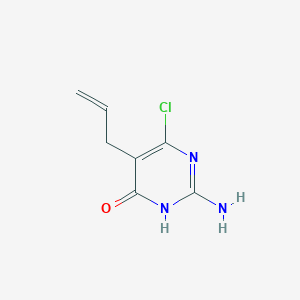![molecular formula C14H8F3N3O3 B1418274 3-[4-(2-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one CAS No. 1219453-95-8](/img/structure/B1418274.png)
3-[4-(2-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Overview
Description
“3-[4-(2-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one” is a compound that contains a 1,2,4-oxadiazole ring . Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom in their structure . Many new structures contain the 1,3,4-oxadiazole ring, which have shown various antimicrobial activity, e.g., antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives has been a focus of attention for a long time . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .
Molecular Structure Analysis
Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom in their structure . We can distinguish several isomeric forms of oxadiazole, which occur in the structure of many drugs .
Chemical Reactions Analysis
The reaction of 4-phenyl-5-(pyridin-3-yl)-1,2,4-triazole-3-thiol with ethyl bromoacetate gave 1,2,4-triazolthioacetate which on reacting with hydrazine hydrate afforded the desired acetohydrazide .
Physical And Chemical Properties Analysis
Aryl substituents significantly increase melting and boiling points, especially in the case of symmetrical derivatives .
Scientific Research Applications
1. Anti-Infective Agents
- Summary of Application : 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They are part of the heterocyclic scaffolds found in many currently marketed drugs .
- Methods of Application : The synthesis of these compounds involves creating diversely substituted 1,2,4-oxadiazoles . The specific methods and technical details would depend on the particular derivative being synthesized.
- Results or Outcomes : These compounds have shown potential as anti-infective agents, but the specific results would depend on the particular derivative and the microorganism it is tested against .
2. Agricultural Biological Activities
- Summary of Application : 1,2,4-oxadiazole derivatives have shown a broad spectrum of agricultural biological activities . They have been used in the fight against plant diseases that threaten food security .
- Methods of Application : Novel 1,2,4-oxadiazole derivatives are synthesized and evaluated for their agricultural activities . The specific methods and technical details would depend on the particular derivative being synthesized.
- Results or Outcomes : Some of these compounds have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . Certain compounds also showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) .
3. Anti-Tuberculosis Agents
- Summary of Application : 1,2,4-oxadiazoles have been synthesized as potential anti-tuberculosis agents . They have shown activity against Mycobacterium tuberculosis .
- Methods of Application : The synthesis of these compounds involves creating diversely substituted 1,2,4-oxadiazoles . The specific methods and technical details would depend on the particular derivative being synthesized.
- Results or Outcomes : These compounds have shown potential as anti-tuberculosis agents, but the specific results would depend on the particular derivative and the strain of Mycobacterium tuberculosis it is tested against .
4. Anti-Malarial Agents
- Summary of Application : 1,2,4-oxadiazoles have been synthesized as potential anti-malarial agents . They have shown activity against Plasmodium falciparum .
- Methods of Application : The synthesis of these compounds involves creating diversely substituted 1,2,4-oxadiazoles . The specific methods and technical details would depend on the particular derivative being synthesized.
- Results or Outcomes : These compounds have shown potential as anti-malarial agents, but the specific results would depend on the particular derivative and the strain of Plasmodium falciparum it is tested against .
5. Anti-Cancer Agents
- Summary of Application : 1,2,4-oxadiazoles have been synthesized as potential anti-cancer agents . They have shown activity against various types of cancer cells .
- Methods of Application : The synthesis of these compounds involves creating diversely substituted 1,2,4-oxadiazoles . The specific methods and technical details would depend on the particular derivative being synthesized.
- Results or Outcomes : These compounds have shown potential as anti-cancer agents, but the specific results would depend on the particular derivative and the type of cancer cells it is tested against .
6. Anti-Inflammatory Agents
- Summary of Application : 1,2,4-oxadiazoles have been synthesized as potential anti-inflammatory agents . They have shown activity in reducing inflammation in various models .
- Methods of Application : The synthesis of these compounds involves creating diversely substituted 1,2,4-oxadiazoles . The specific methods and technical details would depend on the particular derivative being synthesized.
- Results or Outcomes : These compounds have shown potential as anti-inflammatory agents, but the specific results would depend on the particular derivative and the model of inflammation it is tested against .
Future Directions
properties
IUPAC Name |
3-[4-[2-(trifluoromethoxy)phenyl]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O3/c15-14(16,17)22-11-4-2-1-3-9(11)8-5-6-18-10(7-8)12-19-13(21)23-20-12/h1-7H,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOQKRLKLIWDJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=C2)C3=NOC(=O)N3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418191.png)
![7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418192.png)
![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1418193.png)

![3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1418201.png)



![2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole)](/img/structure/B1418207.png)
![Ethyl 7-amino-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1418208.png)


![2-(4-Isobutylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1418212.png)
